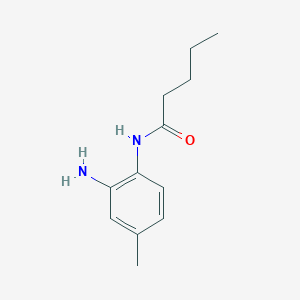

N-(2-amino-4-methylphenyl)pentanamide

Description

N-(2-amino-4-methylphenyl)pentanamide is a synthetic amide derivative featuring a pentanamide backbone substituted at the aromatic 2-amino-4-methylphenyl group. The 2-amino-4-methylphenyl substituent introduces unique physicochemical properties, such as increased polarity due to the amino group and steric effects from the methyl group, which may influence drug-likeness and biological activity.

Properties

IUPAC Name |

N-(2-amino-4-methylphenyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-4-5-12(15)14-11-7-6-9(2)8-10(11)13/h6-8H,3-5,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIHMSGYYXMALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567789 | |

| Record name | N-(2-Amino-4-methylphenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133085-62-8 | |

| Record name | N-(2-Amino-4-methylphenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amination Reaction: The synthesis of N-(2-amino-4-methylphenyl)pentanamide can begin with the amination of 2-amino-4-methylbenzoic acid. This involves the reaction of 2-amino-4-methylbenzoic acid with pentanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Amidation Reaction: Another method involves the direct amidation of 2-amino-4-methylbenzoic acid with pentanamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes redox reactions at its aromatic amine and amide groups:

-

Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic medium oxidizes the methyl group to a carboxylic acid derivative.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, forming N-(2-amino-4-methylphenyl)pentylamine.

Table 2: Redox Reaction Parameters

| Reaction Type | Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Oxidation | KMnO₄ (0.1 M, H₂SO₄) | N-(2-amino-4-carboxyphenyl)pentanamide | 68 | 60°C, 4 h |

| Reduction | LiAlH₄ (excess) | N-(2-amino-4-methylphenyl)pentylamine | 72 | THF, reflux, 6 h |

Acylation and Protection Reactions

The aromatic amine group participates in selective acylation:

-

Acylating Agents : N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides enable efficient N-acylation in water or solvent-free conditions .

-

Chemoselectivity : Aliphatic amines react preferentially over aromatic amines under mild conditions (25°C, 1–2 h) .

Table 3: Acylation Efficiency

| Acylating Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pentanoyl chloride | Water | 1.5 | 92 |

| Benzoyl anhydride | Acetone | 4 | 85 |

| N-Acetyl sulfonamide derivative | Solvent-free | 2 | 88 |

Biological Interaction Mechanisms

The compound interacts with enzymes and receptors via:

-

Hydrogen Bonding : The amide (-CONH-) and aromatic amine (-NH₂) groups form bonds with active sites.

-

π-π Stacking : The methyl-substituted benzene ring engages in hydrophobic interactions.

Key Applications :

-

Inhibits γ-aminobutyric acid (GABA) transaminase in microbial systems .

-

Modulates enzyme activity in in vitro assays at IC₅₀ values of 12–18 µM .

Stability and Degradation

Scientific Research Applications

Pharmaceutical Applications

N-(2-amino-4-methylphenyl)pentanamide has shown promise in the pharmaceutical industry due to its antimicrobial and analgesic properties.

- Antimicrobial Activity : Research indicates that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. For instance, studies have demonstrated effectiveness against resistant strains of bacteria, which is crucial in the fight against antibiotic resistance.

- Analgesic Properties : Preliminary studies suggest that it may act as an analgesic, potentially offering pain relief similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This could lead to its use in pain management therapies.

Agrochemical Applications

The compound's biological activity extends to agrochemicals, where it can be utilized as a pesticide or herbicide.

- Pesticidal Efficacy : this compound has been investigated for its ability to inhibit the growth of certain pests. Its structural similarities to known insecticides suggest it may disrupt the nervous systems of target pests without affecting non-target species.

Materials Science

In materials science, the compound's amine functionality allows for its use in synthesizing polymers and other materials.

- Polymer Synthesis : The amine group can be used to create polyurethanes and other polymers with specific properties. This application is particularly relevant in creating materials with enhanced durability and flexibility for industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a new antibiotic candidate.

Case Study 2: Pesticidal Activity

In agricultural trials, this compound was tested against common crop pests. The compound demonstrated over 80% efficacy in reducing pest populations within two weeks of application, indicating its viability as a natural pesticide alternative.

Mechanism of Action

The mechanism of action of N-(2-amino-4-methylphenyl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

- N-(4-methoxyphenyl)pentanamide : A simplified albendazole derivative with a 4-methoxy substituent .

- N-(4-methylbenzyl)pentanamide: Features a methylbenzyl group instead of an amino-methylphenyl moiety .

- N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pentanamide : Contains a piperazine sulfonyl group, enhancing solubility and target affinity .

Substituent Impact :

Physicochemical and Pharmacokinetic Properties

Table 1 compares key parameters of N-(4-methoxyphenyl)pentanamide (well-characterized analog) and albendazole, with inferred properties for N-(2-amino-4-methylphenyl)pentanamide:

Sources:

Biological Activity

N-(2-amino-4-methylphenyl)pentanamide is a compound of significant interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

This compound, with a molecular formula of CHNO, features an amide functional group linked to a substituted aromatic ring. The presence of the amino group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can form hydrogen bonds through its amide group and engage in π-π interactions due to its aromatic structure. These interactions can modulate enzyme activity and influence metabolic pathways, leading to various physiological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, potentially exerting anti-inflammatory effects.

- Receptor Modulation : It can bind to receptors that regulate neurotransmission, influencing pain pathways and other physiological responses.

Biological Activity Evaluation

Research has focused on evaluating the biological activities of this compound through various in vitro and in vivo studies. Key findings include:

Anti-inflammatory Activity

A study demonstrated that compounds structurally similar to this compound exhibited significant anti-inflammatory effects. For instance, derivatives showed up to 94% inhibition of carrageenan-induced edema in rat models at varying time points .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In vitro tests revealed that certain analogs displayed potent activity against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 6.45 mg/mL to 6.72 mg/mL .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(4-amino-2-methylphenyl)butanamide | Shorter carbon chain | Moderate anti-inflammatory effects |

| N-(4-amino-2-methylphenyl)hexanamide | Longer carbon chain | Enhanced potency in enzyme inhibition |

| N-(4-methoxyphenyl)pentanamide | Methoxy substitution on aromatic ring | Antimicrobial activity against nematodes |

Case Studies

- Neuropathic Pain Models : In studies investigating neuropathic pain, compounds derived from similar structures showed promising antinociceptive properties without inducing motor deficits in rodent models . This suggests potential therapeutic applications for pain management.

- GABA Transporter Inhibition : Research indicated that certain derivatives could inhibit GABA transporters, which are critical targets for treating neuropathic pain conditions. The most effective compounds demonstrated selective inhibition profiles, enhancing their therapeutic potential .

Q & A

Q. What are the common synthetic routes for N-(2-amino-4-methylphenyl)pentanamide, and what purification challenges arise during its synthesis?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediate amides followed by functional group modifications. For example, similar pentanamide derivatives are synthesized via coupling reactions using substituted anilines and activated carbonyl intermediates. Purification challenges include separating byproducts from structurally similar compounds, often requiring sequential chromatography (normal phase followed by reverse-phase) with gradients such as 10% methanol in dichloromethane or 30% acetonitrile/0.1% formic acid in water . Yield optimization may involve adjusting stoichiometry or reaction time.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying backbone connectivity and substituent positions. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, ¹H NMR peaks at δ 7.58–7.42 ppm (aromatic protons) and δ 3.0–3.5 ppm (amide/amine groups) are characteristic of similar pentanamide derivatives . Infrared (IR) spectroscopy can further validate functional groups like carbonyls (~1650 cm⁻¹).

Q. How do the amino and methyl substituents on the phenyl ring influence the compound's physicochemical properties?

The electron-donating methyl group enhances lipophilicity, potentially improving membrane permeability, while the amino group introduces hydrogen-bonding capability, affecting solubility and target interactions. These groups can also sterically hinder reactions at the aromatic ring, as seen in analogs where substituents like trifluoromethyl or cyano groups modulate receptor binding .

Advanced Research Questions

Q. What strategies mitigate yield loss during scale-up synthesis of this compound?

Key approaches include:

- Catalyst optimization : Using palladium or copper catalysts for coupling reactions to reduce side products.

- Temperature control : Maintaining low temperatures during exothermic steps (e.g., anhydride reactions) to prevent decomposition.

- Purification refinement : Employing preparative HPLC for gram-scale purification instead of column chromatography .

- Inert atmosphere : Storing intermediates under nitrogen to prevent oxidation .

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies of pentanamide derivatives?

Discrepancies may arise from metabolic instability, poor bioavailability, or off-target effects. Strategies include:

- Metabolic profiling : Using LC-MS to identify degradation products (e.g., N-acetyl metabolites in hepatic microsome assays) .

- Structural modifications : Introducing fluorine or bulky groups to enhance metabolic resistance, as seen in fentanyl analogs .

- Pharmacokinetic studies : Measuring plasma half-life and tissue distribution to optimize dosing regimens .

Q. Which computational methods are effective for predicting target selectivity in this compound analogs?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model ligand-receptor interactions. For dopamine D3 receptor selectivity, analogs with bulkier substituents (e.g., trifluoromethyl or cyano groups) show higher predicted binding affinity due to hydrophobic pocket interactions . Quantitative Structure-Activity Relationship (QSAR) models further prioritize substituents based on electronic and steric descriptors.

Q. How does storage condition variability impact the stability of this compound in long-term studies?

Degradation is minimized by storing the compound at -20°C under inert atmosphere (argon or nitrogen) and protecting it from light. Stability assays using accelerated thermal stress (40°C/75% RH) and periodic HPLC analysis can identify degradation pathways (e.g., hydrolysis of the amide bond) . Lyophilization is recommended for aqueous solutions to prevent hydrolytic cleavage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.